molecular formula C17H18FNO2 B2735153 N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide CAS No. 1105229-26-2

N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide

Cat. No. B2735153
M. Wt: 287.334
InChI Key: QGYRMBWFQABEGY-UHFFFAOYSA-N
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Description

“N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is a common feature in many pharmaceutical drugs due to its bioactivity. The molecule also contains a fluorine atom attached to the benzene ring, which can enhance the molecule’s ability to penetrate biological membranes. The 3,5-dimethylphenoxy group could potentially increase the compound’s lipophilicity, improving its interaction with biological targets.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,5-dimethylphenol and its conversion to the corresponding phenoxyethyl compound. The resulting compound could then be coupled with 4-fluorobenzoyl chloride to introduce the benzamide group. Please note that this is a hypothetical synthesis route and the actual method could vary.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene), an amide group (CONH2), and a fluorine atom. These functional groups could engage in various types of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and pi stacking.



Chemical Reactions Analysis

As an organic compound, “N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide” could participate in various chemical reactions. The amide group could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar functional groups (amide, fluorine) could impart polarity to the molecule, affecting its solubility in different solvents. The aromatic rings could contribute to the compound’s UV-visible absorption spectrum.


Scientific Research Applications

Fluorescent Molecular Probes

One of the applications involves the use of related compounds in the development of fluorescent molecular probes. These probes, characterized by their strong solvent-dependent fluorescence, are used to study various biological events and processes. The fluorescence-environment dependence, along with their large Stokes shift, makes them suitable for developing ultra-sensitive fluorescent molecular probes (Diwu et al., 1997).

Synthetic Routes for Pharmaceutical Compounds

Another application is found in the development of practical and scalable synthetic routes for pharmaceutical compounds. For instance, a novel synthesis approach for YM758 monophosphate, an If channel inhibitor, highlights an efficient synthetic route that avoids the use of unstable intermediates, thereby improving overall yield and simplifying the synthesis process (Yoshida et al., 2014).

Analysis of Intramolecular Interactions

Research has also focused on the analysis of long-range through-space couplings via intramolecular hydrogen bonds. Studies on compounds like 2-fluorobenzamide have revealed insights into spin-spin couplings and the influence of intramolecular hydrogen bonds on these interactions, providing a deeper understanding of molecular structure and behavior (Rae et al., 1993).

Novel Insecticides

Further, the chemical framework of N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide has inspired the development of novel insecticides like flubendiamide. This compound demonstrates exceptional insecticidal activity, particularly against lepidopterous pests, and is considered safe for non-target organisms. It introduces a new mode of action in the realm of insecticides (Tohnishi et al., 2005).

Safety And Hazards

Without specific data on this compound, it’s difficult to provide accurate safety and hazard information. However, as a general rule, handling of organic compounds should be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.


Future Directions

The potential applications of “N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide” would depend on its biological activity. Given the presence of a benzamide group, it could be interesting to explore its potential as a pharmaceutical drug. Further studies would be needed to evaluate its bioactivity, toxicity, and pharmacokinetics.


properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12-9-13(2)11-16(10-12)21-8-7-19-17(20)14-3-5-15(18)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYRMBWFQABEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide

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